Tellurophene, 2-butyl-5-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tellurophene, 2-butyl-5-iodo- is a derivative of tellurophene, which is a heterocyclic compound containing tellurium Tellurophenes are the tellurium analogues of thiophenes and selenophenes, and they exhibit unique chemical properties due to the presence of tellurium
Vorbereitungsmethoden
One common method for preparing tellurophenes involves the reaction of 1,4-dilithiotetraphenylbutadiene with tellurium tetrachloride . This method can be adapted to introduce various substituents by selecting appropriate precursors.
Analyse Chemischer Reaktionen
Tellurophene, 2-butyl-5-iodo- undergoes various types of chemical reactions, including:
Substitution: The iodo substituent in Tellurophene, 2-butyl-5-iodo- can be replaced by other functional groups through nucleophilic substitution reactions.
Cyclization: Tellurophenes can undergo cyclization reactions to form larger ring systems or fused aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Tellurophene, 2-butyl-5-iodo- has several scientific research applications:
Organic Electronics: Due to its unique electronic properties, Tellurophene, 2-butyl-5-iodo- is used in the development of organic semiconductors and conductive polymers.
Materials Science: The compound is studied for its potential use in the fabrication of advanced materials with specific optical and electronic properties.
Medicinal Chemistry: Tellurophene derivatives, including Tellurophene, 2-butyl-5-iodo-, are investigated for their potential biological activities and therapeutic applications.
Chemical Sensors: The compound’s ability to interact with various analytes makes it a candidate for use in chemical sensing and detection technologies.
Wirkmechanismus
The mechanism of action of Tellurophene, 2-butyl-5-iodo- involves its interaction with molecular targets through its tellurium atom. The tellurium atom can participate in various types of bonding interactions, including coordination with metal ions and formation of chalcogen bonds . These interactions can influence the compound’s electronic properties and reactivity, making it useful in applications such as catalysis and molecular recognition .
Vergleich Mit ähnlichen Verbindungen
Tellurophene, 2-butyl-5-iodo- can be compared with other similar compounds, such as thiophenes and selenophenes:
Thiophenes: Thiophenes contain sulfur instead of tellurium and generally exhibit higher aromaticity and stability.
Selenophenes: Selenophenes contain selenium and have properties intermediate between thiophenes and tellurophenes.
Furans: Furans contain oxygen and are less aromatic and less stable compared to tellurophenes.
The uniqueness of Tellurophene, 2-butyl-5-iodo- lies in its tellurium atom, which imparts distinct electronic properties and reactivity compared to its sulfur, selenium, and oxygen analogues .
Eigenschaften
CAS-Nummer |
851761-86-9 |
---|---|
Molekularformel |
C8H11ITe |
Molekulargewicht |
361.7 g/mol |
IUPAC-Name |
2-butyl-5-iodotellurophene |
InChI |
InChI=1S/C8H11ITe/c1-2-3-4-7-5-6-8(9)10-7/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
YAIVHQXNCHXTPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C([Te]1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.